molecular formula C10H8BrN B1281910 6-Bromo-4-methylquinoline CAS No. 41037-28-9

6-Bromo-4-methylquinoline

Cat. No. B1281910
Key on ui cas rn: 41037-28-9
M. Wt: 222.08 g/mol
InChI Key: XBZQSJLYRMZRSZ-UHFFFAOYSA-N
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Patent
US07265225B2

Procedure details

Stir a solution of 4-bromo-phenylamine (1 eq), in 1,4-dioxane and cool to approximately 12° C. Slowly-add sulfuric acid (2 eq) and heat at reflux. Add methylvinyl ketone (1.5 eq) dropwise into the refluxing solution. Heat the solution for 1 hour after addition is complete. Evaporate the reaction solution to dryness and dissolve in methylene chloride. Adjust the solution to pH 8 with 1 M sodium carbonate and extract three times with water. Chromatograph the residue on SiO2 (70/30 hexane/ethyl acetate) to obtain the desired subtitled intermediate. MS ES+ m/e =158.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:14][C:15]([CH:17]=[CH2:18])=O>O1CCOCC1>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:8]=[CH:14][CH:15]=[C:17]2[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heat the solution for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
Evaporate the reaction solution to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extract three times with water

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC=NC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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